N,N'-dimethylphthalamide synthesis from phthalimide
N,N'-dimethylphthalamide synthesis from phthalimide
An In-Depth Technical Guide to the Synthesis of N,N'-dimethylphthalamide from Phthalimide
Authored by: A Senior Application Scientist
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of N,N'-dimethylphthalamide, a valuable chemical intermediate, from phthalimide. The document details the underlying reaction mechanism, provides a field-proven experimental protocol, and outlines modern analytical techniques for product characterization.
Introduction and Strategic Importance
N,N'-dimethylphthalamide (DMPh), with the chemical formula C₁₀H₁₂N₂O₂, is a symmetrical diamide derivative of phthalic acid.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other functional organic materials.[1][2] Its utility in research extends to its use as a reagent for studying reaction mechanisms involving amines and as a scaffold in the design of ligands.[1][2] While it has been investigated for potential insecticidal and antimicrobial properties, its primary value lies in its role as a building block in multi-step organic synthesis.[1]
This guide focuses on a classical and accessible laboratory synthesis route: the direct aminolysis of phthalimide using methylamine. This method provides a clear pathway to the target compound through a nucleophilic ring-opening reaction.
Reaction Mechanism: Nucleophilic Acyl Substitution and Imide Ring-Opening
The conversion of phthalimide to N,N'-dimethylphthalamide is a two-stage nucleophilic acyl substitution reaction. The process is initiated by the nucleophilic attack of methylamine on one of the electrophilic carbonyl carbons of the phthalimide ring.
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Initial Nucleophilic Attack and Ring Opening: The lone pair of electrons on the nitrogen atom of methylamine attacks a carbonyl carbon of the phthalimide. This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.
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Proton Transfer & Ring Cleavage: The intermediate is unstable. A proton transfer occurs, followed by the collapse of the tetrahedral structure, which results in the cleavage of one of the amide bonds in the imide ring. This ring-opening step yields an intermediate N-methyl-2-carbamoylbenzamide.
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Second Nucleophilic Attack: A second molecule of methylamine then acts as a nucleophile, attacking the remaining carbonyl carbon (of the carboxylic acid derivative).
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Formation of the Diamide: Following another tetrahedral intermediate and subsequent proton transfers, the final product, N,N'-dimethylphthalamide, is formed along with a molecule of ammonia as a byproduct.
The overall transformation is a robust method for converting the cyclic imide into an acyclic diamide.
Caption: Figure 1: Reaction Mechanism of N,N'-dimethylphthalamide Synthesis
Field-Validated Experimental Protocol
This protocol provides a reliable method for the synthesis of N,N'-dimethylphthalamide on a laboratory scale. The causality behind the choice of reagents and conditions is to ensure a complete reaction while simplifying purification.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |
| Phthalimide | C₈H₅NO₂ | 147.13 | 14.7 g | 0.10 | Starting Material |
| Methylamine (40% in H₂O) | CH₃NH₂ | 31.06 | 23.3 mL | 0.30 | Nucleophile/Reagent |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~150 mL | - | Solvent/Recrystallization |
| Deionized Water | H₂O | 18.02 | ~300 mL | - | Solvent/Workup |
Equipment
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250 mL Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Buchner funnel and filter flask
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Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Synthesis Procedure
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Reaction Setup: Place 14.7 g (0.10 mol) of phthalimide into a 250 mL round-bottom flask. Add a magnetic stir bar.
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Reagent Addition: In a fume hood, carefully add 23.3 mL of 40% aqueous methylamine solution (an excess to drive the reaction to completion) to the flask.
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Reaction Conditions: Attach a reflux condenser to the flask and begin stirring the mixture. Gently heat the reaction mixture to a reflux temperature of approximately 80-90°C using a heating mantle. Maintain this temperature for 3-4 hours. The reaction is typically conducted under controlled temperature conditions to ensure the gradual and complete formation of the product.[1]
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Cooling and Precipitation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. As the solution cools, a white solid may begin to precipitate.
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Isolation of Crude Product: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. This will cause the N,N'-dimethylphthalamide to precipitate out of the solution as a white solid.
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Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 50 mL cold deionized water to remove any unreacted methylamine and other water-soluble impurities.
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Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator. The expected product is a white crystalline solid.
Caption: Figure 2: Experimental Workflow for N,N'-dimethylphthalamide Synthesis
Product Characterization and Validation
To ensure the identity and purity of the synthesized N,N'-dimethylphthalamide, a suite of analytical techniques should be employed.
Physical Properties
| Property | Value | Source |
| CAS Number | 19532-98-0 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [3][4] |
| Molecular Weight | 192.21 g/mol | [3][4][5][6] |
| Appearance | White Solid | [5] |
| IUPAC Name | N¹,N²-dimethylbenzene-1,2-dicarboxamide | [4][6] |
Spectroscopic and Chromatographic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the two equivalent N-methyl groups (N-CH₃) and a multiplet pattern for the four aromatic protons on the benzene ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR should reveal distinct signals for the methyl carbons, the aromatic carbons, and the carbonyl carbons of the amide groups.
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FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of functional groups. Key absorptions to look for include a strong C=O stretching band for the amide carbonyl groups (typically around 1630-1680 cm⁻¹) and C-N stretching bands. The absence of the characteristic N-H stretches from phthalimide is a key indicator of a successful reaction.[7]
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to 192.21.[4]
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Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final product.[8] A single major peak would indicate a high degree of purity.
Concluding Remarks
The synthesis of N,N'-dimethylphthalamide from phthalimide via methylaminolysis is a fundamental and effective transformation in organic chemistry. The protocol detailed in this guide is robust, reproducible, and relies on readily available materials, making it suitable for both academic research and process development settings. The causality-driven explanations for each step are intended to empower scientists to not only replicate the procedure but also to troubleshoot and adapt it as needed. Proper characterization using the analytical methods described is critical to validate the synthesis and ensure the quality required for subsequent applications in drug development and materials science.
References
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ResearchGate. (1995, August). A Convenient Method of N-Methylphthalimide Synthesis. Available at: [Link]
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Slideshare. N – methyl thiomethylation and n hydroxymethylation of phthalimide. Available at: [Link]
- Google Patents. (2009). CN101357899A - The preparation method of N-methylphthalimide compound.
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UNT Digital Library. REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES. Available at: [Link]
- Google Patents. (2006). CN1733726A - N-methylphthalimide preparation process.
- Google Patents. (1986). EP0184595A1 - Process for the synthesis of N-alkylphthalimide.
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The Royal Society of Chemistry. Experimental Section Materials. N,N-Dimethylacrylamide (DMA, distilled under reduced pressure before polymerization) and N-Isopr. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5237652, N,N'-dimethylphthalamide. Available at: [Link]
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Pharmaffiliates. CAS No : 19532-98-0 | Product Name : N,N'-Dimethylphthalamide. Available at: [Link]
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Veeprho. N,N'-Dimethylphthalamide | CAS 19532-98-0. Available at: [Link]
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RSC Publishing. (2024, July 19). Phthalimides: developments in synthesis and functionalization. Available at: [Link]
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National Center for Biotechnology Information. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Available at: [Link]
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ResearchGate. (2015, June 23). What is the procedure to be followed for analysis of dimethyl phthalate by using Gas chromatography and HPLC? Is there any standard procedure?. Available at: [Link]
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